molecular formula C10H12BFN2O2 B7953686 (6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid

(6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7953686
M. Wt: 222.03 g/mol
InChI Key: PJKJUCDIODPUJV-UHFFFAOYSA-N
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Description

(6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with a fluoro group at the 6th position and a propyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving ortho-diamines and carboxylic acids or their derivatives.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Alkylation: The propyl group can be introduced through an alkylation reaction using propyl halides.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The benzodiazole ring can undergo reduction reactions to form dihydrobenzodiazoles.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrobenzodiazoles.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

(6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of (6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and propyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but with a methyl group instead of a propyl group.

    (6-Fluoro-1-ethyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but with an ethyl group instead of a propyl group.

    (6-Fluoro-1-butyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

(6-Fluoro-1-propyl-1,3-benzodiazol-5-yl)boronic acid is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and potential interactions with biological targets, while the propyl group can affect its solubility and overall molecular properties.

Properties

IUPAC Name

(6-fluoro-1-propylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFN2O2/c1-2-3-14-6-13-9-4-7(11(15)16)8(12)5-10(9)14/h4-6,15-16H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJUCDIODPUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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